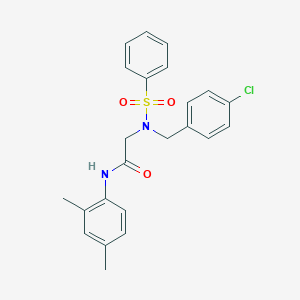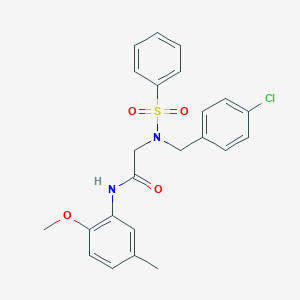![molecular formula C20H18N2O5S B301023 Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301023.png)
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MHTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments, including its ease of synthesis and availability. However, its low solubility in water and limited stability may pose challenges for certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in greater detail, and developing more stable and soluble derivatives of the compound. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate could be studied in combination with other drugs to determine its potential synergistic effects.
Métodos De Síntesis
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is synthesized by the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-amino-4-methyl-5-oxo-1,3-thiazolidine followed by the reaction of the resulting intermediate with methyl 4-aminobenzoate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
Methyl 4-{[5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C20H18N2O5S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H18N2O5S/c1-22-18(24)17(11-12-4-9-16(26-2)15(23)10-12)28-20(22)21-14-7-5-13(6-8-14)19(25)27-3/h4-11,23H,1-3H3/b17-11-,21-20? |
Clave InChI |
RJMIYRCIXVPBTP-GIKHVEQZSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
amino]acetamide](/img/structure/B300944.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)